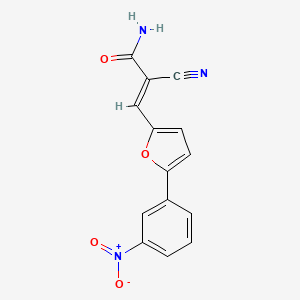

(E)-2-cyano-3-(5-(3-nitrophenyl)furan-2-yl)acrylamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

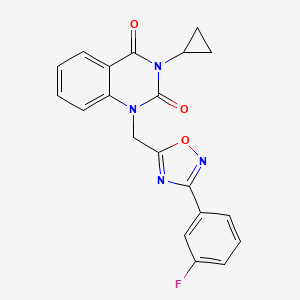

“(E)-2-cyano-3-(5-(3-nitrophenyl)furan-2-yl)acrylamide” is a complex organic compound that contains a furan ring, a nitrophenyl group, a cyano group, and an acrylamide group. The furan ring is a five-membered aromatic ring with four carbon atoms and one oxygen atom . The nitrophenyl group is a phenyl ring (a six-membered aromatic ring) with a nitro group (-NO2) attached . The cyano group (-CN) and the acrylamide group (-CH=CHCONH2) are functional groups that can participate in various chemical reactions .

Scientific Research Applications

Green Organic Chemistry Synthesis

(E)-2-cyano-3-(5-(3-nitrophenyl)furan-2-yl)acrylamide has been used in green organic chemistry synthesis. A study demonstrated its synthesis under microwave radiation, followed by enantioselective reduction by various fungi to produce (R)-2-cyano-3-(furan-2-yl)propanamide. This process was characterized by high yields and enantiomeric excess, showcasing the compound's role in environmentally friendly synthesis techniques (Jimenez et al., 2019).

Corrosion Inhibition

This compound and its derivatives have applications in corrosion inhibition. Research has shown that certain acrylamide derivatives, including those related to this compound, can effectively inhibit corrosion of copper in nitric acid solutions. These findings are significant for industrial applications where corrosion resistance is critical (Abu-Rayyan et al., 2022).

Cytotoxic Agents in Cancer Research

Some derivatives of this compound have been explored as potential cytotoxic agents for cancer treatment. Studies have synthesized focused compound libraries to enhance potency against various cancer cell lines, highlighting the potential of these derivatives in developing new cancer therapies (Tarleton et al., 2013).

Antiviral Applications

A derivative of this compound, (E)-3-(furan-2-yl)-N-(4-sulfamoylphenyl) acrylamide, demonstrated inhibitory effects against SARS coronavirus helicase. It suppressed enzymatic activities crucial for the virus, suggesting potential for antiviral drug development (Lee et al., 2017).

Antibacterial Research

Earlier studies on similar compounds, like 2-cyano-3-(5-nitro-2-furyl) acrylamides, explored their antibacterial properties. However, some of these derivatives did not exhibit the expected antibacterial activity, indicating the complex nature of these compounds in medical applications (Saikachi & Suzuki, 1959).

Properties

CAS No. |

302552-94-9 |

|---|---|

Molecular Formula |

C14H9N3O4 |

Molecular Weight |

283.24 g/mol |

IUPAC Name |

2-cyano-3-[5-(3-nitrophenyl)furan-2-yl]prop-2-enamide |

InChI |

InChI=1S/C14H9N3O4/c15-8-10(14(16)18)7-12-4-5-13(21-12)9-2-1-3-11(6-9)17(19)20/h1-7H,(H2,16,18) |

InChI Key |

GZQOBPXLYWIDLX-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])C2=CC=C(O2)C=C(C#N)C(=O)N |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])C2=CC=C(O2)C=C(C#N)C(=O)N |

solubility |

not available |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(3-Pyridin-4-yloxyazetidin-1-yl)pyrido[3,4-d]pyrimidine](/img/structure/B2372543.png)

![4-[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-2-methylpyrazolo[1,5-a]pyrazine](/img/structure/B2372545.png)

![2-(pyridin-3-yl)-N-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)acetamide](/img/structure/B2372546.png)

![6-(3-Fluorophenyl)-2-[1-(3,3,3-trifluoropropylsulfonyl)azetidin-3-yl]pyridazin-3-one](/img/structure/B2372548.png)

![2-[[4-amino-5-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[4-(difluoromethoxy)phenyl]acetamide](/img/structure/B2372552.png)

![Methyl 8-amino-5-silaspiro[4.5]decane-8-carboxylate;hydrochloride](/img/structure/B2372555.png)

![2-(4-chlorophenyl)-5-((2-(2-ethoxyphenyl)-5-methyloxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2372561.png)